Cyclopentanol, 2,2'-thiobis-
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Overview
Description
Cyclopentanol, 2,2’-thiobis- is an organic compound that belongs to the class of cycloalkanols It is characterized by a cyclopentane ring with a hydroxyl group (-OH) attached to one of the carbon atoms and a sulfur atom bridging two cyclopentanol units
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanol, 2,2’-thiobis- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with sodium borohydride in the presence of a solvent like methanol or ethanol. The reaction proceeds through the reduction of the carbonyl group to form cyclopentanol. Another method involves the hydrogenation of cyclopentene using a metal catalyst such as palladium or platinum .
Industrial Production Methods
In industrial settings, cyclopentanol is often produced by the hydro-conversion of cyclopentanone. This process involves the decarboxylation of adipic acid at high temperatures to produce cyclopentanone, which is then reduced to cyclopentanol using a suitable reducing agent .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanol, 2,2’-thiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cyclopentanol can be oxidized to cyclopentanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to cyclopentane using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: Cyclopentanone
Reduction: Cyclopentane
Substitution: Cyclopentyl chloride, cyclopentyl bromide
Scientific Research Applications
Cyclopentanol, 2,2’-thiobis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Cyclopentanol derivatives are explored for their therapeutic properties and potential use in drug development.
Industry: It is used in the production of perfumes, dyes, and as a solvent for various industrial processes.
Mechanism of Action
The mechanism of action of cyclopentanol, 2,2’-thiobis- involves its interaction with molecular targets through its hydroxyl and sulfur groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo oxidation-reduction reactions and participate in substitution reactions, altering the chemical environment of the target molecules .
Comparison with Similar Compounds
Cyclopentanol, 2,2’-thiobis- can be compared with other similar compounds such as cyclopentanol, cyclopentanone, and cyclopentane:
Cyclopentanol: Similar structure but lacks the sulfur bridge, making it less reactive in certain chemical reactions.
Cyclopentanone: Contains a carbonyl group instead of a hydroxyl group, making it more susceptible to reduction reactions.
Cyclopentane: Fully saturated hydrocarbon, lacking both the hydroxyl and sulfur groups, making it less versatile in chemical reactions.
Properties
CAS No. |
5445-02-3 |
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Molecular Formula |
C10H18O2S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
2-(2-hydroxycyclopentyl)sulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C10H18O2S/c11-7-3-1-5-9(7)13-10-6-2-4-8(10)12/h7-12H,1-6H2 |
InChI Key |
LVQQMGPWYNBULH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)SC2CCCC2O)O |
Origin of Product |
United States |
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